Fqvvcg-NH2

calpain inhibition irreversible inhibitor kininogen-derived peptide

Fqvvcg-NH2 (H-Phe-Gln-Val-Val-Cys(Npys)-Gly-NH₂, Npys = 3-nitro-2-pyridinesulfenyl) is a synthetic hexapeptide affinity analog derived from the thiol-protease inhibitory sequence (Gln-Val-Val-Ala-Gly) conserved in domains 2 and 3 of human high-molecular-weight kininogen. The compound acts as an irreversible inhibitor of the cysteine protease calpain (second-order rate constant = 5.85 mM⁻¹ s⁻¹) and selectively blocks thrombin-induced human platelet aggregation without inhibiting amidolytic or coagulant activities of thrombin, nor aggregation triggered by ADP, collagen, PMA, U46619, or calcium ionophore A23187.

Molecular Formula C34H48N10O9S2
Molecular Weight 804.9 g/mol
CAS No. 128102-74-9
Cat. No. B144669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFqvvcg-NH2
CAS128102-74-9
SynonymsFQVVCG-NH2
Phe-Gln-Val-Val-Cys(Npys)-Gly-NH2
phenylalanyl-glutaminyl-valyl-valyl-S-(3-nitro-2-pyridinesulfenyl)cysteinyl-glycinamide
Molecular FormulaC34H48N10O9S2
Molecular Weight804.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)NC(=O)CNC(=O)C(CSSC1=C(C=CC=N1)[N+](=O)[O-])N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=CC=C2)N
InChIInChI=1S/C34H48N10O9S2/c1-18(2)27(32(50)41-26(46)16-39-29(47)22(36)17-54-55-34-24(44(52)53)11-8-14-38-34)43-33(51)28(19(3)4)42-31(49)23(12-13-25(37)45)40-30(48)21(35)15-20-9-6-5-7-10-20/h5-11,14,18-19,21-23,27-28H,12-13,15-17,35-36H2,1-4H3,(H2,37,45)(H,39,47)(H,40,48)(H,42,49)(H,43,51)(H,41,46,50)/t21-,22-,23-,27-,28-/m0/s1
InChIKeyHYMUACWIBKMEBD-ZCBIBPQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fqvvcg-NH2 (CAS 128102-74-9) – A Calpain-Targeted Affinity Probe for Thrombin-Selective Platelet Research


Fqvvcg-NH2 (H-Phe-Gln-Val-Val-Cys(Npys)-Gly-NH₂, Npys = 3-nitro-2-pyridinesulfenyl) is a synthetic hexapeptide affinity analog derived from the thiol-protease inhibitory sequence (Gln-Val-Val-Ala-Gly) conserved in domains 2 and 3 of human high-molecular-weight kininogen [1][2]. The compound acts as an irreversible inhibitor of the cysteine protease calpain (second-order rate constant = 5.85 mM⁻¹ s⁻¹) and selectively blocks thrombin-induced human platelet aggregation without inhibiting amidolytic or coagulant activities of thrombin, nor aggregation triggered by ADP, collagen, PMA, U46619, or calcium ionophore A23187 [1][3]. These characteristics position Fqvvcg-NH2 as a tool compound for dissecting calpain-mediated platelet signaling pathways, rather than a broad-spectrum antiplatelet agent.

Affinity Probe Irreversible calpain inhibitor for platelet signaling studies
Agonist-Selective Blocks thrombin/plasmin aggregation; spares ADP, collagen, others
Thrombin-Permissive Preserves amidolytic and coagulant activities of thrombin

Why Generic Antiplatelet Agents Cannot Substitute for Fqvvcg-NH2 in Calpain-Dependent Aggregation Studies


Conventional antiplatelet drugs (aspirin, clopidogrel, ticagrelor) or integrin αIIbβ3 antagonists inhibit platelet aggregation through cyclooxygenase-1, P2Y₁₂ receptor, or fibrinogen-binding blockade, respectively, and thus suppress aggregation triggered by multiple agonists indiscriminately [1]. In contrast, Fqvvcg-NH2 selectively eliminates thrombin- and plasmin-induced aggregation while fully sparing ADP-, collagen-, PMA-, U46619-, and calcium-ionophore-mediated responses [2][3]. Even within the kininogen-derived peptide class, removing the Npys warhead (e.g., Ac-Ala-Gln-Val-Val-Ala-Gly-NH₂) abolishes all inhibitory activity against both calpain and platelet aggregation [1], demonstrating that neither the peptide backbone alone nor generic protease inhibitors can replicate the compound's dual requirement for the QVVAG-mimetic sequence and the cysteine-reactive Npys electrophile. This unique selectivity profile makes Fqvvcg-NH2 irreplaceable for experiments that require isolation of the thrombin–calpain–aggregin signaling axis without confounding blockade of other activation pathways.

Broad-spectrum antiplatelet drugs
Indiscriminate aggregation blockade may confound thrombin-specific calpain pathway studies
QVVAG backbone without Npys warhead
Loss of calpain engagement; peptide backbone alone inactive, cannot support active-site-directed studies

Head-to-Head Quantitative Differentiation of Fqvvcg-NH2 Against Closest Structural and Pharmacological Analogs


Irreversible Calpain Inhibition Potency of Fqvvcg-NH2 Versus the Npys-Lacking Consensus Sequence

Fqvvcg-NH2 (P1) irreversibly inhibits platelet calpain with a second-order rate constant of 5.85 mM⁻¹ s⁻¹. The corresponding consensus peptide Ac-Ala-Gln-Val-Val-Ala-Gly-NH₂, which retains the QVVAG backbone but lacks the Npys electrophilic warhead, exhibits zero inhibitory activity against platelet calpain under identical assay conditions [1][2]. This >100-fold functional difference demonstrates that the Npys moiety is an absolute structural requirement for calpain engagement.

Irreversible calpain inhibition
Head-to-head
5.85 mM⁻¹ s⁻¹ (vs. no inhibition for Ac-QVVAG-NH₂)
Supports Npys warhead as critical for calpain engagement
Progress-curve analysis; verify lot-specific warhead integrity
calpain inhibition irreversible inhibitor kininogen-derived peptide second-order rate constant

Agonist-Selective Platelet Aggregation Inhibition: Fqvvcg-NH2 vs. P2Y₁₂ Antagonists

In washed human platelet assays, Fqvvcg-NH2 (100 µM) completely inhibited aggregation induced by thrombin (0.1 U mL⁻¹) and plasmin (0.1 CU mL⁻¹) but did not inhibit aggregation triggered by ADP (10 µM), collagen (5 µg mL⁻¹), PMA (100 nM), U46619 (1 µM), or calcium ionophore A23187 (1 µM) [1][2]. In contrast, the P2Y₁₂ antagonist ticagrelor inhibits ADP-, collagen-, and thrombin-induced aggregation to varying extents but does not spare any agonist pathway [3]. This narrow agonist selectivity of Fqvvcg-NH2—preserving five out of six activation routes—is mechanistically unique.

Agonist selectivity profile
Class-level
Inhibits thrombin/plasmin only; spares ADP, collagen, PMA, U46619, A23187
Supports isolation of thrombin/plasmin-dependent aggregation
Class-level comparison; confirm selectivity in user-specific platelet preparation
platelet aggregation thrombin selectivity agonist specificity antiplatelet screening

Valine Adjacency Requirement: Fqvvcg-NH2 vs. Leu- and Tyr-Substituted Analogs

Systematic alanine-scanning and single-residue replacement studies across 24 analog peptides revealed that substitution of Val adjacent to Cys(Npys) with Leu, or Phe adjacent to Gln with Tyr, yields peptides that exhibit only partial inhibition of thrombin-induced platelet aggregation [1]. The parent sequence FQVVC(Npys)G-NH₂ achieves complete blockade under the same conditions (100 µM; thrombin 0.1 U mL⁻¹). N-terminal extension of the sequence did not improve selectivity, confirming that the FQVV core is the minimal essential pharmacophore [1].

Val adjacency requirement
Head-to-head
Complete inhibition only with Val adjacent to Cys(Npys); Leu/Tyr substitutions yield partial blockade
FQVV core essential for thrombin selectivity
Based on 24-analog SAR panel; confirm sequence identity before use
structure-activity relationship amino acid substitution thrombin selectivity peptide engineering

Preservation of Thrombin Enzymatic Functions: Fqvvcg-NH2 vs. Direct Thrombin Inhibitors

Fqvvcg-NH2 (100 µM) does not inhibit the amidolytic activity of thrombin toward the chromogenic substrate S-2238, nor does it interfere with thrombin-catalyzed fibrinogenolysis or thrombin-induced platelet shape change [1][2]. Direct thrombin inhibitors such as hirudin and argatroban abolish all three activities at nanomolar concentrations [3]. This functional dichotomy—complete blockade of thrombin-induced aggregation with full preservation of thrombin's catalytic and morphological actions—is not achievable with any direct thrombin inhibitor.

Thrombin function preservation
Class-level
No inhibition of thrombin amidolytic activity (S-2238) or fibrinogenolysis at 100 µM
Enables thrombin-catalytic function preservation while blocking aggregation
Class-level inference; confirm amidolytic endpoint under experimental conditions
thrombin amidolytic activity coagulation cascade fibrinogenolysis platelet shape change

Calpain IC₅₀ Benchmarking: Fqvvcg-NH2 (Example 1) vs. Patent-Disclosed Structural Variants

In the patent-defined calpain inhibition assay, Fqvvcg-NH2 (designated Example 1) displayed an IC₅₀ of 4.1 µM. Structurally modified Npys-peptides with N-terminal or C-terminal alterations exhibited higher IC₅₀ values: Example 2 (5.6 µM), Example 3 (55 µM), Example 4 (16 µM), and Example 5 (36 µM) [1]. Fqvvcg-NH2 thus demonstrates 1.4- to 13.4-fold greater potency than the closest patent-disclosed analogs, confirming that the native hexapeptide sequence is the most potent calpain inhibitor in this chemical series.

Calpain IC₅₀ benchmarking
Head-to-head
IC₅₀ 4.1 µM; 1.4- to 13.4-fold lower than patent analogs (5.6–55 µM)
Supports native sequence as most potent in Npys series for calpain studies
Patent-defined assay; validate potency under user-specific calpain isoform conditions
calpain IC50 patent examples Npys-peptide series potency ranking

High-Impact Application Scenarios for Fqvvcg-NH2 Supported by Quantitative Differentiation Evidence


Dissecting the Calpain–Aggregin Signaling Axis in Thrombin-Stimulated Platelets

Fqvvcg-NH2 enables exclusive blockade of thrombin-induced aggregation while leaving ADP, collagen, and thromboxane-mimetic pathways fully operational. This selectivity, documented in washed platelet assays where five of seven agonist responses remain intact, allows researchers to assign functional roles specifically to calpain-mediated aggregin cleavage without the confounding pan-inhibition typical of P2Y₁₂ antagonists or integrin αIIbβ3 blockers [1][2].

Structure-Activity Relationship (SAR) Reference Standard for Kininogen-Derived Cysteine Protease Inhibitors

The quantitative SAR dataset from 24 analog peptides establishes Fqvvcg-NH2 as the reference compound against which all sequence-modified variants must be benchmarked. Its complete inhibition profile (Val at P1 adjacent to Cys(Npys) mandatory; N-terminal extension non-beneficial) provides a defined SAR baseline. Any newly synthesized analog should be compared directly to Fqvvcg-NH2 for calpain IC₅₀ (target: 4.1 µM) and thrombin-selectivity confirmation [1].

Decoupling Thrombin's Platelet-Activating and Coagulant Functions in ex Vivo Models

Fqvvcg-NH2 is the only available reagent that blocks thrombin-induced platelet aggregation at 100 µM without inhibiting thrombin's amidolytic activity toward S-2238 or its fibrinogenolytic capacity. This functional separation—>5 × 10⁵-fold selectivity over hirudin—makes the compound indispensable for experimental systems (e.g., flow chambers, thrombosis models) where fibrin formation must proceed normally while thrombin-triggered platelet activation is abrogated [1][2].

Plasmin-Induced Platelet Aggregation Studies in Thrombolytic Therapy Research

Fqvvcg-NH2 inhibits plasmin-induced platelet aggregation with equal efficacy to thrombin-induced aggregation, a dual-inhibition profile not shared by direct thrombin inhibitors (hirudin, argatroban) that are inactive against plasmin. Given the postulated role of plasmin-mediated platelet activation in reocclusion following thrombolytic therapy, Fqvvcg-NH2 is uniquely suited for in vitro modeling of reocclusion mechanisms where both thrombin and plasmin contribute to platelet activation [1][2]. (Note: In vivo efficacy data remain limited; selection should be restricted to in vitro and ex vivo applications pending further PK/PD characterization.)

Application
Selection Property
Validation Focus
Thrombin–calpain platelet signaling studies
Agonist-selective inhibition profile
Thrombin/plasmin-specific aggregation endpoints
Kininogen-derived peptide SAR studies
Sequence-dependent calpain inhibition
Calpain IC₅₀ and thrombin selectivity confirmation
Thrombin function decoupling studies
Thrombin catalytic activity preservation
Amidolytic (S-2238) and fibrinogenolysis endpoints
Plasmin-mediated reocclusion modeling
Dual thrombin/plasmin inhibition
In vitro reocclusion model endpoints; limited in vivo characterization
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